molecular formula C12H17N3O B13645779 4-Amino-N-propylindoline-1-carboxamide

4-Amino-N-propylindoline-1-carboxamide

Cat. No.: B13645779
M. Wt: 219.28 g/mol
InChI Key: ZOVRGKLKMOFEOU-UHFFFAOYSA-N
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Description

4-Amino-N-propylindoline-1-carboxamide is a compound with the molecular formula C12H17N3O. It belongs to the class of indoline derivatives, which are known for their significant biological and pharmacological activities. Indoline derivatives have been extensively studied due to their presence in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-propylindoline-1-carboxamide can be achieved through several methods. One common approach involves the reduction of indole derivatives. Another method is the intramolecular Diels–Alder synthesis, which forms the indoline ring system . Additionally, catalytic synthesis methods, such as palladium-catalyzed reactions, are also employed to synthesize indoline derivatives .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes. These processes often utilize custom synthesis and bulk procurement methods to ensure the compound is produced in large quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-propylindoline-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are often used in the synthesis of indoline derivatives . Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s efficiency and yield .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often include modified indoline derivatives with enhanced biological activity .

Scientific Research Applications

4-Amino-N-propylindoline-1-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, indoline derivatives, including this compound, have shown potential as antiviral, anti-inflammatory, anticancer, and antimicrobial agents . These compounds are also studied for their potential use in treating various diseases and disorders .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Amino-N-propylindoline-1-carboxamide include other indoline derivatives, such as indole-2-carboxamide and indole-3-carboxamide . These compounds share a similar indoline ring system but differ in their substituents and functional groups.

Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the amino and propyl groups attached to the indoline ring. This specific structure contributes to its distinct biological activity and potential therapeutic applications .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-amino-N-propyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C12H17N3O/c1-2-7-14-12(16)15-8-6-9-10(13)4-3-5-11(9)15/h3-5H,2,6-8,13H2,1H3,(H,14,16)

InChI Key

ZOVRGKLKMOFEOU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

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